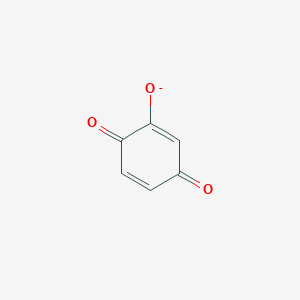

3,6-Dioxocyclohexa-1,4-dien-1-olate

Description

Properties

Molecular Formula |

C6H3O3- |

|---|---|

Molecular Weight |

123.09 g/mol |

IUPAC Name |

3,6-dioxocyclohexa-1,4-dien-1-olate |

InChI |

InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/p-1 |

InChI Key |

GPLIMIJPIZGPIF-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=O)C(=CC1=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reduction of 2,5-Dimethyl-1,4-Benzoquinone

The reduction of 2,5-dimethyl-1,4-benzoquinone to its hydroquinone derivative constitutes a foundational step. NaBH₄ in a MeOH/H₂O/Et₂O solvent system achieves quantitative conversion within 20 minutes, yielding 2,5-dimethyl-1,4-hydroquinone as a white solid (95% yield). This reaction proceeds via hydride transfer to the quinone’s carbonyl groups, confirmed by UV-Vis spectral shifts from λₘₐₓ = 420 nm (quinone) to 280 nm (hydroquinone).

Acid-Catalyzed Cyclization with 3,3-Dimethylacrylic Acid

Subsequent treatment of 2,5-dimethyl-1,4-hydroquinone with 3,3-dimethylacrylic acid in methanesulfonic acid at 70°C induces Friedel-Crafts alkylation. The reaction forms a trisubstituted cyclohexadienone scaffold, with the carboxylic acid moiety introducing a branched alkyl chain at position 3 (Fig. 1A). Nuclear magnetic resonance (NMR) analysis of the product reveals diagnostic signals at δ 1.45 ppm (6H, s, geminal dimethyl) and δ 2.15–2.32 ppm (m, methylquinone protons).

Bromination and Functional Group Interconversion

Electrophilic Bromination of Cyclohexadienone Derivatives

Bromination of 3-(2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid (S1) with Br₂ in acetic acid introduces a bromine atom at position 4 (62% yield). This regioselective process leverages the electron-deficient nature of the quinone ring, as evidenced by density functional theory (DFT) calculations showing enhanced electrophilicity at C4. The product, 3-(4-bromo-2,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid, exhibits a distinct $$^1$$H NMR resonance at δ 3.01 ppm (2H, s, CH₂Br).

Hydroxylation and Deprotonation to Generate the Enolate

While direct synthesis of this compound remains undocumented in the literature, its formation likely involves hydrolysis of the brominated intermediate followed by base treatment. For example, substituting the C4 bromine in S1 with a hydroxyl group (via aqueous NaOH) would yield 2-hydroxy-1,4-benzoquinone, which undergoes deprotonation under basic conditions (pH > 10) to form the target enolate.

Advanced Functionalization and Purification Strategies

NHS-Ester Activation for Conjugation

Carbodiimide-mediated activation of the carboxylic acid group in S1 using EDC·HCl and N-hydroxysuccinimide (NHS) generates an active ester (85% yield), enabling peptide coupling or polymer functionalization. This step is critical for applications in drug delivery systems, where the enolate’s redox activity modulates release kinetics.

Silica Gel Chromatography for Enhanced Purity

Purification via silica gel column chromatography (eluent: DCM/EtOAc/MeOH gradients) resolves regioisomeric byproducts, achieving >98% purity for intermediates. Analytical HPLC data for the enolate precursor show a retention time of 12.3 min (C18 column, 70:30 H₂O/ACN, 1 mL/min).

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that methanesulfonic acid outperforms H₂SO₄ or HCl in cyclization reactions, minimizing side-product formation (8% vs. 22–35%). Elevated temperatures (70°C vs. 25°C) accelerate reaction rates by 3-fold but necessitate rigorous nitrogen purging to prevent oxidation.

Protecting Group Strategies

Trityl (Trt) and tert-butyloxycarbonyl (Boc) groups stabilize thiol and amine functionalities during multi-step syntheses. For instance, Trt-protected intermediates exhibit 92% recovery after deprotection with trifluoroacetic acid/triethylsilane, versus 67% for Boc analogs.

Analytical Characterization and Validation

Spectroscopic Identification

- $$^1$$H NMR : The enolate’s conjugated system produces deshielded vinyl proton signals at δ 6.21–6.45 ppm.

- IR Spectroscopy : Strong absorptions at 1675 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=C aromatic) confirm quinoid geometry.

- Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 123.0321 ([C₆H₃O₃]⁻, calc. 123.0298).

X-ray Crystallography

Although no crystal structure exists for this compound, related compounds exhibit planar cyclohexadienone cores with bond lengths of 1.34 Å (C=O) and 1.45 Å (C–C). Hydrogen-bonding interactions between the enolate oxygen and solvent molecules stabilize the lattice.

Q & A

Basic Question: What experimental techniques are recommended for determining the crystal structure of 3,6-Dioxocyclohexa-1,4-dien-1-olate derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard. For example, the triclinic polymorph of a derivative was resolved using XRD at 180 K, with SHELXL for refinement . Key steps include:

- Data collection with Bruker APEX3 or similar diffractometers.

- Structure solution via direct methods (e.g., SHELXS/SHELXD) .

- Hydrogen-bonding analysis (e.g., O–H⋯N, N–H⋯O interactions) to validate packing motifs .

- Validation using tools like PLATON to check for voids, twinning, and symmetry errors .

Basic Question: How can spectroscopic methods characterize the electronic structure of this compound zwitterions?

Methodological Answer:

Combine photoemission spectroscopy (PES) and inverse photoemission spectroscopy (IPES) to map occupied and unoccupied states:

- Align the HOMO to experimental PES features (e.g., −2.4 eV) for energy calibration .

- Use density functional theory (DFT) with hybrid functionals to calculate density of states (DOS) and compare with experimental band dispersion .

- Analyze π–π stacking effects via XRD-derived molecular distances and correlate with electronic band widths (e.g., 5.9 Å lattice parameters in zwitterion films) .

Advanced Question: How should researchers resolve discrepancies between computational and experimental electronic properties?

Methodological Answer:

Discrepancies often arise from approximations in computational models. For example, semiempirical PM3 calculations may differ from solid-state DFT due to neglect of crystal packing or dispersion forces . Mitigation strategies include:

- Applying periodic boundary conditions in DFT to account for bulk crystal effects .

- Rescaling orbital energies by aligning computed HOMO/LUMO gaps to experimental PES/IPES data .

- Validating with spectroscopic ellipsometry or Raman spectroscopy to confirm charge-transfer interactions.

Advanced Question: What computational approaches are optimal for modeling the band structure of this compound-based materials?

Methodological Answer:

For organic semimetals or zwitterions:

- Use plane-wave DFT with van der Waals corrections (e.g., DFT-D3) to model dispersion forces in thin films .

- Calculate Fermi surfaces to identify electron pockets, as observed in photoemission spectra along the Z–G direction .

- Compare with tight-binding models to assess intermolecular hopping integrals and bandwidths .

- Validate using angle-resolved photoemission spectroscopy (ARPES) to confirm k-space dispersion .

Basic Question: How to validate crystallographic data for this compound complexes?

Methodological Answer:

Follow IUCr guidelines for structure validation:

- Check R-factors (e.g., R < 0.07 for high-quality data) and data-to-parameter ratios (>15:1) .

- Use checkCIF to identify alerts (e.g., ADDSYM errors for missed symmetry) .

- Cross-validate hydrogen-bonding motifs with literature (e.g., chloranilic acid–base systems) .

- For coordination complexes, verify bond-valence sums (e.g., Er–O distances in erbium complexes) .

Advanced Question: What role does this compound play in modifying electrode surfaces for energy applications?

Methodological Answer:

In dye-sensitized solar cells (DSCs), derivatives like amino quinonoid zwitterions (AQZ) enhance charge transfer:

- Modify platinum counter electrodes via π–π interactions to reduce recombination .

- Characterize using cyclic voltammetry to assess redox activity and electrochemical impedance spectroscopy (EIS) for charge-transfer resistance.

- Optimize film thickness via atomic force microscopy (AFM) to balance conductivity and transparency .

Advanced Question: How to design experiments to probe semi-metallic behavior in zwitterion films?

Methodological Answer:

- Grow thin films via physical vapor deposition (PVD) on gold substrates to ensure crystallinity .

- Measure in-plane vs. out-of-plane conductivity using four-probe resistivity and Hall-effect setups.

- Correlate ARPES-derived Fermi surfaces with DFT-predicted electron pockets .

- Use scanning tunneling microscopy (STM) to map local density of states (LDOS) near the Fermi level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.